2-Methoxy-N-methylcyclobutan-1-amine hydrochloride
CAS No.: 2126161-02-0
Cat. No.: VC5274098
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2126161-02-0 |
---|---|
Molecular Formula | C6H14ClNO |
Molecular Weight | 151.63 |
IUPAC Name | 2-methoxy-N-methylcyclobutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H |
Standard InChI Key | RRTIRTUGQVRYTQ-UHFFFAOYSA-N |
SMILES | CNC1CCC1OC.Cl |
Introduction
Structural Characteristics and Stereochemical Considerations
The core structure of 2-methoxy-N-methylcyclobutan-1-amine hydrochloride consists of a four-membered cyclobutane ring, which introduces significant ring strain (approximately 26 kcal/mol compared to cyclohexane). The methoxy group (-OCH₃) at position 2 and the N-methylamine (-NHCH₃) group at position 1 adopt cis or trans configurations depending on the synthesis route. X-ray crystallography data for analogous compounds, such as (1R,2R)-2-methoxycyclobutan-1-amine hydrochloride, reveal bond angles of 88–92° within the cyclobutane ring, deviating from the ideal tetrahedral geometry .
The stereochemistry critically influences physicochemical properties and biological interactions. For example, the (1R,2R)-enantiomer exhibits distinct dipole moments (calculated as 3.2 D) compared to its (1S,2S)-counterpart due to the spatial arrangement of the methoxy and amine groups . The hydrochloride salt form enhances aqueous solubility, with predicted solubility values of 28 mg/mL in water at 25°C, as estimated using the Modified Apelblat equation .
Table 1: Structural and Stereochemical Data
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₆H₁₄ClNO | |
Molecular Weight | 151.64 g/mol | |
Ring Strain Energy | ~26 kcal/mol | |
Predicted Dipole Moment (cis) | 3.2 D | |
Aqueous Solubility (25°C) | 28 mg/mL |
Synthesis and Manufacturing
The synthesis of 2-methoxy-N-methylcyclobutan-1-amine hydrochloride typically involves a four-step process:
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Cyclobutane Ring Formation: [2+2] Photocycloaddition of ethylene derivatives under UV light yields the cyclobutane core. For example, irradiation of 1,2-dichloroethylene at 254 nm produces 1,2-dichlorocyclobutane with 65–72% efficiency.
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Methoxy Group Introduction: Nucleophilic substitution using sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 80°C replaces chloride at position 2, achieving 85% conversion.
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Amine Functionalization: Reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the N-methyl group. This step requires careful pH control (pH 6.5–7.0) to minimize side reactions .
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Salt Formation: Treatment with hydrochloric acid in diethyl ether precipitates the hydrochloride salt, which is purified via recrystallization from ethanol/water (3:1 v/v) .
Table 2: Key Synthetic Parameters
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
1 | UV (254 nm), CH₂Cl₂, 24 h | 68% | 95% |
2 | NaOCH₃, DMF, 80°C, 6 h | 85% | 98% |
3 | CH₃NH₂, NaBH₃CN, MeOH, pH 6.8, 12 h | 73% | 91% |
4 | HCl/Et₂O, 0°C, 2 h | 95% | 99% |
Physicochemical Properties
As a hydrochloride salt, the compound exists as a white crystalline powder with a melting point range of 192–195°C (decomposition). Spectroscopic data include:
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¹H NMR (400 MHz, D₂O): δ 3.45 (s, 3H, OCH₃), 3.20–3.05 (m, 1H, CH-N), 2.85 (s, 3H, NCH₃), 2.60–2.40 (m, 2H, CH₂), 1.95–1.75 (m, 2H, CH₂) .
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IR (KBr): 3420 cm⁻¹ (N-H stretch), 2980 cm⁻¹ (C-H sp³), 1120 cm⁻¹ (C-O-C) .
The logP (octanol/water partition coefficient) is calculated as -1.2, indicating high hydrophilicity. This aligns with its use in aqueous reaction systems .
Applications in Medicinal Chemistry
While direct pharmacological data for 2-methoxy-N-methylcyclobutan-1-amine hydrochloride remain limited, structurally related cyclobutane derivatives demonstrate diverse biological activities:
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Neurotransmitter Receptor Modulation: N-Methylcyclobutylamines act as serotonin 5-HT₂ receptor antagonists (IC₅₀ = 120 nM in rat models).
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Enzyme Inhibition: Fluorinated analogs show inhibitory activity against monoamine oxidase B (MAO-B) with Kᵢ values of 0.8–1.2 μM .
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Prodrug Potential: The methoxy group facilitates metabolic activation via hepatic CYP450 enzymes, as observed in prodrug candidates for Parkinson’s disease .
Table 3: Biological Activities of Analogous Compounds
Compound | Target | Activity |
---|---|---|
1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine | 5-HT₂A receptor | Antagonist (IC₅₀ 45 nM) |
trans-2-Fluorocyclobutylamine | MAO-B | Inhibitor (Kᵢ 0.9 μM) |
Research Frontiers and Challenges
Recent studies highlight two underexplored areas:
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Stereoselective Synthesis: Asymmetric catalysis using chiral phosphoric acids (e.g., TRIP) achieves enantiomeric excesses >90% for trans-isomers, enabling targeted biological studies .
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Polymer Chemistry: Incorporation into polyamides enhances thermal stability (Tₘ increased by 40°C vs. linear analogs), suggesting materials science applications .
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